molecular formula C21H25NO5S B10941050 Ethyl 1-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperidine-4-carboxylate

Ethyl 1-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperidine-4-carboxylate

Cat. No.: B10941050
M. Wt: 403.5 g/mol
InChI Key: PQDFSKZSISHIBX-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a piperidine ring, a naphthylsulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the naphthylsulfonyl precursor. The key steps include:

    Formation of the Naphthylsulfonyl Group: This involves the sulfonation of naphthalene to introduce the sulfonyl group.

    Attachment to the Piperidine Ring: The naphthylsulfonyl group is then attached to the piperidine ring through a propanoyl linker.

    Esterification: The final step involves the esterification of the piperidinecarboxylate with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 1-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group may play a key role in binding to these targets, while the piperidine ring and ester group contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(2-NAPHTHYLSULFONYL)PROPANOATE: This compound is similar in structure but lacks the piperidine ring.

    1-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-4-(2-THIENYLSULFONYL)PIPERAZINE: Another related compound with a different sulfonyl group attached to the piperazine ring.

Uniqueness

ETHYL 1-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-4-PIPERIDINECARBOXYLATE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 1-(3-naphthalen-2-ylsulfonylpropanoyl)piperidine-4-carboxylate

InChI

InChI=1S/C21H25NO5S/c1-2-27-21(24)17-9-12-22(13-10-17)20(23)11-14-28(25,26)19-8-7-16-5-3-4-6-18(16)15-19/h3-8,15,17H,2,9-14H2,1H3

InChI Key

PQDFSKZSISHIBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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